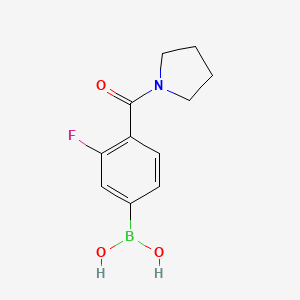

3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BFNO3/c13-10-7-8(12(16)17)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXRHKUORHQHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660189 | |

| Record name | [3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-09-5 | |

| Record name | [3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid, a versatile building block in modern medicinal chemistry. We delve into its chemical and physical properties, provide a detailed, plausible synthetic route, and explore its reactivity, with a particular focus on its application in the Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide highlights the significance of this compound in drug discovery, underscored by the importance of the structural motifs it helps create. This document is intended to be a valuable resource for researchers and scientists engaged in synthetic organic chemistry and drug development, offering both theoretical insights and practical, actionable protocols.

Introduction

This compound, with the CAS number 874289-09-5, is a substituted phenylboronic acid that has garnered interest in the field of medicinal chemistry.[1][2] Its unique structure, featuring a fluorine atom and a pyrrolidine-1-carbonyl group ortho to the boronic acid moiety, imparts specific steric and electronic properties that make it a valuable reagent in organic synthesis. The presence of the boronic acid functional group allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.[3]

The pyrrolidine motif is a prevalent scaffold in numerous biologically active compounds and approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties.[4] The fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Consequently, this compound serves as a key intermediate for the synthesis of complex molecules with potential therapeutic applications, including but not limited to enzyme inhibitors and receptor modulators.

This guide will provide a detailed examination of this compound, from its fundamental properties to its practical applications, to empower researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring safety in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid | [3] |

| CAS Number | 874289-09-5 | [1][2] |

| Molecular Formula | C₁₁H₁₃BFNO₃ | [1][2] |

| Molecular Weight | 237.04 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 107-109 °C | [5] |

| Boiling Point | 457.7 °C | [5] |

| Flash Point | 230.6 °C | [5] |

| Solubility | Soluble in organic solvents like methanol, DMF, and DMSO. | |

| Storage | Store in a cool, dry place, typically at 2-8 °C. | [5] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis involves a standard amide coupling reaction between 4-carboxy-3-fluorophenylboronic acid and pyrrolidine. This transformation can be effectively mediated by common peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide-based system like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (Hydroxybenzotriazole).

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Amide Coupling with HATU)

This protocol is a general guideline and may require optimization for optimal yield and purity.

Materials:

-

4-Carboxy-3-fluorophenylboronic acid (1.0 eq)

-

Pyrrolidine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-carboxy-3-fluorophenylboronic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add pyrrolidine (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Characterization: Predicted NMR Spectra

As experimental NMR data for this specific compound is not publicly available, predicted ¹H and ¹³C NMR spectra are provided below for characterization purposes. These predictions are based on computational algorithms and should be used as a guide for spectral interpretation.[5][6][7][8][9]

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ:

-

8.20 (s, 2H, B(OH)₂)

-

7.65 (t, J = 7.8 Hz, 1H, Ar-H)

-

7.40 (dd, J = 7.8, 1.5 Hz, 1H, Ar-H)

-

7.30 (dd, J = 10.5, 1.5 Hz, 1H, Ar-H)

-

3.50 (t, J = 6.6 Hz, 2H, N-CH₂)

-

3.35 (t, J = 6.6 Hz, 2H, N-CH₂)

-

1.90-1.80 (m, 4H, CH₂-CH₂)

Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ:

-

165.0 (C=O)

-

160.5 (d, J = 245 Hz, C-F)

-

135.0 (d, J = 8 Hz, C-H)

-

130.0 (C-B)

-

125.0 (d, J = 3 Hz, C-H)

-

118.0 (d, J = 22 Hz, C-H)

-

49.0 (N-CH₂)

-

46.0 (N-CH₂)

-

26.0 (CH₂)

-

24.0 (CH₂)

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds, enabling the construction of biaryl and related structures.[10]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (or triflate), forming a Pd(II) complex.

-

Transmetalation: The organoborane reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a Generic Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2 eq), palladium catalyst (3-5 mol%), and base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Significance in Drug Discovery and Medicinal Chemistry

The structural motifs accessible through the use of this compound are of significant interest in drug discovery.

-

Biaryl Scaffolds: The biaryl moiety is a common feature in many approved drugs and clinical candidates. It provides a rigid scaffold that can effectively position functional groups for optimal interaction with biological targets.

-

Fluorine Substitution: The introduction of a fluorine atom can modulate the electronic properties of a molecule, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins through favorable interactions.[11]

-

Pyrrolidine Ring: The saturated, non-planar pyrrolidine ring introduces three-dimensionality to a molecule, which can improve its solubility, reduce its planarity (often associated with toxicity), and provide vectors for further functionalization.[4] The amide linkage also provides a hydrogen bond acceptor.

The combination of these features makes this compound a valuable tool for generating compound libraries for high-throughput screening and for the rational design of targeted therapeutics.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[5]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for medicinal chemists and synthetic organic chemists. Its well-defined physicochemical properties, coupled with its reactivity in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, make it an invaluable tool for the synthesis of complex, biologically relevant molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of facilitating its effective use in the laboratory and accelerating the discovery of new therapeutic agents.

References

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 290.

-

Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. Retrieved from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

- Computer-aided prediction of 125Te and 13C NMR chemical shifts of diorgano tellurides. (2025). Journal of the Brazilian Chemical Society.

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

KnowItAll Informatics Training - NMR Predictions. (n.d.). Wiley Science Solutions. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 20255.

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh. Retrieved from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved from [Link]

-

Chemcd. (n.d.). This compound(874289-09-5). Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

(S)-4-(3-Fluoro-1-pyrrolidinyl)phenylboronic Acid. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Current Topics in Medicinal Chemistry, 21(23), 2064-2095.

-

This compound. (n.d.). Xidian Reagent. Retrieved from [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh. Retrieved from [Link]

Sources

- 1. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 2. (S)-4-(3-Fluoro-1-pyrrolidinyl)phenylboronic Acid | C10H13BFNO2 | CID 131483120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (S)-3-FLUORO-PYRROLIDINE(136725-54-7) 1H NMR spectrum [chemicalbook.com]

- 5. Visualizer loader [nmrdb.org]

- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CASPRE [caspre.ca]

- 10. researchgate.net [researchgate.net]

- 11. sites.pitt.edu [sites.pitt.edu]

A Technical Guide to 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid (CAS: 874289-09-5): A Key Building Block for Modern Drug Discovery

Section 1: Introduction and Strategic Overview

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid, identified by its CAS number 874289-09-5, has emerged as a particularly valuable reagent. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the molecule's properties, strategic importance, and practical application. We will delve into its core utility in carbon-carbon bond formation, explain the rationale behind its structural design, and provide field-proven protocols for its effective use. The unique combination of a reactive boronic acid moiety, a modulating fluorine atom, and a three-dimensional pyrrolidine scaffold makes this compound a powerful tool for accessing novel chemical space and developing next-generation pharmaceuticals.

Section 2: Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is the foundation of its effective application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 874289-09-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃BFNO₃ | [2][4] |

| Molecular Weight | 237.04 g/mol | [2][4] |

| Melting Point | 107-109 °C | [4] |

| Boiling Point | 457.7 °C | [4] |

| Flash Point | 230.6 °C | [4] |

| Appearance | Off-white to white solid | |

| Storage | 2-8 °C, under inert atmosphere | [2][4] |

Chemical Structure:

Section 3: The Strategic Importance in Medicinal Chemistry

The utility of this molecule is not accidental; it is a product of deliberate design, where each functional group serves a distinct and synergistic purpose in the context of drug discovery.

-

The Boronic Acid Moiety: This functional group is the molecule's primary reactive center, serving as the organoboron component in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] Its stability, low toxicity, and versatile reactivity make it an ideal handle for constructing bi-aryl or heteroaryl-aryl structures, which are common motifs in biologically active compounds.[5]

-

The Fluorine Substituent: The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry.[7] Fluorine's high electronegativity can significantly alter the local electronic environment, influencing the acidity of the boronic acid and the molecule's overall pharmacokinetic profile (e.g., metabolic stability, lipophilicity, and cell permeability). Furthermore, it can form crucial hydrogen bonds or other non-covalent interactions within a protein's active site, enhancing binding affinity and selectivity.[7]

-

The Pyrrolidine-1-carbonyl Group: The pyrrolidine ring is a saturated heterocycle, often referred to as a "privileged scaffold" in drug design.[8] Its non-planar, three-dimensional structure is a critical feature that allows for a more effective exploration of the pharmacophore space compared to flat aromatic systems.[8] This can lead to improved potency and selectivity. The amide linkage also provides a vector for potential hydrogen bonding interactions, further anchoring a potential drug candidate to its biological target. The incorporation of such scaffolds has been instrumental in the development of treatments for a range of diseases, from infectious agents to cancer.[8][9]

Section 4: Synthesis & Manufacturing Principles

While specific manufacturing protocols are proprietary, the synthesis of arylboronic acids like the topic compound generally follows established organometallic pathways. A common and robust method involves the borylation of an arylmetal intermediate.

Representative Synthetic Workflow: The synthesis typically begins with a suitably substituted dihalo-aromatic precursor. Through a halogen-metal exchange reaction, usually with an organolithium reagent like n-butyllithium at low temperatures to prevent side reactions, an aryllithium species is generated. This highly reactive intermediate is then trapped with a borate ester, such as trimethyl borate. The final step involves acidic hydrolysis to yield the desired phenylboronic acid.

Caption: Generalized synthetic route to the target boronic acid.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The halogen-metal exchange and borylation steps are performed at cryogenic temperatures to control the high reactivity of the organolithium intermediate, preventing unwanted side reactions and ensuring high regioselectivity.

-

Reagent Choice: n-Butyllithium is a strong base and nucleophile, ideal for efficient halogen-metal exchange. Trimethyl borate is an effective electrophile for trapping the resulting aryllithium species.

Section 5: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this reagent is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.

5.1: Mechanistic Deep Dive

The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.

-

Transmetalation: This is the crucial step where our boronic acid participates. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (the 3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated, forming the new carbon-carbon bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

5.2: Field-Proven Experimental Protocol

This protocol is a self-validating, representative procedure for a Suzuki-Miyaura coupling.

Objective: To couple this compound with a generic aryl bromide.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add the this compound, the aryl bromide, and the base.

-

Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Catalyst Addition: Add the palladium catalyst to the stirring mixture. The choice of catalyst can be critical; Pd(PPh₃)₄ is a robust, general-purpose catalyst, while others may be needed for more challenging substrates.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final bi-aryl product.

Section 6: Handling, Storage, and Safety

Adherence to proper safety protocols is essential when working with any chemical reagent.

| Hazard Statement | Description | GHS Pictogram |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

(Hazard information is based on data for structurally similar compounds and should be confirmed by consulting the specific Safety Data Sheet (SDS) from the supplier).[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10] If handling large quantities or generating dust, use respiratory protection.[10][11]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term stability, refrigeration at 2-8°C is recommended.[2][4] The compound should be stored under an inert atmosphere (e.g., Argon) as boronic acids can be susceptible to degradation.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.[10]

-

Eye Contact: Flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if possible.[10]

-

Inhalation: Move the person to fresh air.[10]

-

In all cases of exposure, seek medical attention if irritation or other symptoms persist.[10]

-

Section 7: Conclusion

This compound is more than just a chemical reagent; it is a sophisticated building block engineered for the demands of modern drug discovery. Its trifecta of a reactive boronic acid handle, a modulating fluorine atom, and a space-exploring pyrrolidine ring provides medicinal chemists with a powerful tool to synthesize complex, three-dimensional molecules with enhanced potential for biological activity. By understanding its properties, mechanism of action, and proper handling, researchers can effectively leverage this compound to accelerate the development of novel therapeutics.

Section 8: References

-

National Center for Biotechnology Information. (S)-4-(3-Fluoro-1-pyrrolidinyl)phenylboronic Acid - PubChem. [Link]

-

Xi'an Kono Chem Co., Ltd. This compound. [Link]

-

Pharmaffiliates. This compound. [Link]

-

PubMed. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. [Link]

-

PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Chemcd. This compound(874289-09-5). [Link]

-

PubMed Central (PMC). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

-

MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

-

Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

HKUST Research Portal. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H₂O₂ as a terminal oxidant. [Link]

-

PubMed. Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines.... [Link]

Sources

- 1. (3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound(874289-09-5 ), Pure Chemistry Scientific Inc. _Sell Information_Chemical Cloud Database [chemcd.com]

- 4. This compound - 有机金属试剂 - 西典实验 [seedior.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines: synthesis and antibacterial activity of 7-(4-(aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl)-1-cyclopropyl-6- fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid (LB20304) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is a synthetically versatile molecule of significant interest in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a boronic acid, a fluorine atom, and a pyrrolidine-1-carbonyl group—on a central phenyl ring imparts a distinct combination of steric and electronic properties. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and reactivity, with a focus on its application in Suzuki-Miyaura cross-coupling reactions and its potential as a building block for novel therapeutics. While experimental crystallographic and detailed spectroscopic data for this specific molecule are not publicly available, this guide synthesizes information from commercially available data and analogous structures to provide a robust understanding of its molecular characteristics.

Introduction: A Molecule of Growing Importance

This compound (CAS No: 874289-09-5) has emerged as a valuable building block in organic synthesis.[1][2] The presence of a boronic acid group facilitates its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation. The strategic placement of a fluorine atom and a pyrrolidine-1-carbonyl moiety significantly influences the molecule's reactivity, solubility, and biological activity. This guide will delve into the intricacies of its molecular architecture to provide researchers with the foundational knowledge required for its effective application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for handling, storage, and designing reaction conditions.

| Property | Value | Reference |

| CAS Number | 874289-09-5 | [1] |

| Molecular Formula | C₁₁H₁₃BFNO₃ | [1] |

| Molecular Weight | 237.04 g/mol | [1] |

| Melting Point | 107-109 °C | [1] |

| Boiling Point | 457.7 °C | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Storage | 2-8 °C | [1] |

Molecular Structure and Conformational Analysis

While a definitive crystal structure of this compound is not publicly available, we can infer key structural features based on fundamental principles of organic chemistry and data from related compounds.

The central feature is a benzene ring substituted at the 1, 3, and 4 positions. The boronic acid group [-B(OH)₂] is a trigonal planar moiety that can engage in various intermolecular interactions, including hydrogen bonding. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect on the phenyl ring. The pyrrolidine-1-carbonyl group introduces both steric bulk and electronic effects. The amide bond within this group can exhibit rotational isomerism, which may influence the overall conformation of the molecule.

Diagram: Logical Relationship of Structural Features

Caption: Key structural components and their influence on the molecule's properties.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The pyrrolidine ring protons will likely appear as multiplets in the aliphatic region. The protons of the boronic acid's hydroxyl groups may be broad and their chemical shift dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. The carbonyl carbon of the amide will appear downfield. The four distinct carbons of the pyrrolidine ring will be present in the aliphatic region.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl stretch (C=O) from the amide group, typically in the range of 1630-1680 cm⁻¹. O-H stretching vibrations from the boronic acid group will be visible as a broad band around 3200-3600 cm⁻¹. C-F and B-O stretches will also be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the pyrrolidine ring, the boronic acid group, and other characteristic fragments.

Synthesis Pathway

A plausible synthetic route to this compound, based on established organometallic chemistry, is outlined below. This protocol is a representative example and may require optimization for specific laboratory conditions.

Diagram: Synthetic Workflow

Caption: A potential synthetic route to the target molecule.

Experimental Protocol (Hypothetical):

-

Amidation: 1-Bromo-2-fluoro-4-iodobenzene is reacted with pyrrolidine in the presence of a suitable catalyst (e.g., a palladium or copper catalyst) and a base to form (4-bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone.

-

Lithium-Halogen Exchange: The resulting aryl bromide is cooled to a low temperature (e.g., -78 °C) and treated with an organolithium reagent such as n-butyllithium to generate an aryllithium intermediate.

-

Borylation: The aryllithium species is then quenched with an electrophilic boron source, typically triisopropyl borate.

-

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final product, this compound.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile building block in organic synthesis.

-

Suzuki-Miyaura Cross-Coupling: This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl structures. The fluorine and amide functionalities can be leveraged to tune the electronic properties and steric environment of the resulting molecules, which is particularly valuable in the synthesis of complex organic materials and pharmaceutical intermediates.[2]

-

Medicinal Chemistry: Boronic acids are a well-established class of enzyme inhibitors, with several FDA-approved drugs containing this moiety. The pyrrolidine ring is also a common scaffold in many biologically active compounds. Therefore, this compound serves as a valuable starting material for the synthesis of novel drug candidates. The fluorine atom can enhance binding affinity and improve metabolic stability.[2]

Conclusion

This compound is a molecule with significant potential for advancing organic synthesis and drug discovery. While a complete experimental structural elucidation is not yet publicly available, this guide provides a comprehensive overview of its known properties and predicted characteristics. A deeper understanding of its molecular structure and reactivity will undoubtedly facilitate its broader application in the development of novel materials and therapeutics.

References

Sources

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid

Introduction

3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is a key building block in modern medicinal chemistry. Its unique structural features—a fluorinated phenyl ring, a boronic acid moiety, and a pyrrolidine-1-carbonyl group—make it a valuable reagent in the synthesis of complex organic molecules, particularly in the realm of drug discovery.[1][2] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in numerous biologically active compounds and FDA-approved drugs.[3][4] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in designing novel therapeutics.[1][2]

The fluorine substituent significantly influences the molecule's electronic properties and metabolic stability, while the boronic acid group is a versatile functional handle, most notably for Suzuki-Miyaura cross-coupling reactions.[5][6][7] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, essential for constructing the molecular frameworks of many pharmaceutical agents.[8][9] This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Synthetic Strategy: A Retrosynthetic Analysis

The synthesis of this compound can be approached through a logical retrosynthetic pathway. The target molecule can be disconnected at the amide bond and the carbon-boron bond.

Caption: Retrosynthetic analysis of the target molecule.

A practical forward synthesis involves two key transformations:

-

Amide Formation: Coupling of a suitable carboxylic acid precursor with pyrrolidine.

-

Borylation: Introduction of the boronic acid moiety onto the aromatic ring.

Based on commercially available starting materials and robust reaction methodologies, a preferred route starts from 3-chloro-4-fluorobenzoic acid. This approach involves nucleophilic aromatic substitution, amidation, and a final metal-halogen exchange followed by borylation.

Experimental Protocols

Part 1: Synthesis of 4-(Pyrrolidin-1-yl)-3-fluorobenzoic acid

This initial step involves the formation of the key amide precursor.

Reaction Scheme:

Caption: Synthesis of the carboxylic acid intermediate.

Step-by-Step Protocol:

-

To a solution of 3-chloro-4-fluorobenzoic acid (1 equivalent) in a suitable high-boiling polar aprotic solvent (e.g., DMSO or NMP), add potassium carbonate (2.5 equivalents).

-

Add pyrrolidine (2 equivalents) to the reaction mixture.

-

Heat the mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to a pH of 3-4 to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to afford 4-(pyrrolidin-1-yl)-3-fluorobenzoic acid.

Causality Behind Experimental Choices:

-

Solvent: A high-boiling polar aprotic solvent is chosen to facilitate the nucleophilic aromatic substitution by solubilizing the reactants and allowing for the necessary high reaction temperature.

-

Base: Potassium carbonate acts as a base to deprotonate the carboxylic acid and to scavenge the HCl generated during the reaction.

-

Temperature: Elevated temperatures are required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich aromatic ring.

Part 2: Synthesis of (4-(Pyrrolidin-1-yl)-3-fluorophenyl)(pyrrolidin-1-yl)methanone

This step involves the amidation of the previously synthesized carboxylic acid.

Reaction Scheme:

Caption: Amidation to form the pyrrolidine carbonyl group.

Step-by-Step Protocol:

-

Dissolve 4-(pyrrolidin-1-yl)-3-fluorobenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

-

Add a peptide coupling agent such as HATU (1.1 equivalents) or a combination of HOBt (1.1 equivalents) and EDC (1.1 equivalents).

-

Add a non-nucleophilic base, typically DIPEA (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add pyrrolidine (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Causality Behind Experimental Choices:

-

Coupling Agents: Peptide coupling reagents like HATU or HOBt/EDC are used to activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the amine (pyrrolidine) to form the amide bond under mild conditions.

-

Base: DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the coupling reaction without interfering with the desired amidation.

Part 3: Synthesis of this compound

The final step is the introduction of the boronic acid functionality. A common method is through a lithium-halogen exchange followed by quenching with a borate ester.[10]

Reaction Scheme:

Caption: Final borylation step.

Step-by-Step Protocol:

-

Dissolve the starting material, 1-bromo-2-fluoro-4-(pyrrolidine-1-carbonyl)benzene (1 equivalent), in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of 1M HCl.

-

Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound.

Causality Behind Experimental Choices:

-

Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen. Therefore, anhydrous solvents and an inert atmosphere are crucial for the success of the reaction.

-

Low Temperature: The lithium-halogen exchange and the subsequent reaction with the borate ester are highly exothermic. Low temperatures (-78 °C) are necessary to control the reactivity and prevent side reactions, such as ortho-metalation.

-

Borate Ester: Triisopropyl borate is a common reagent for borylation. The resulting boronate ester is then hydrolyzed to the boronic acid during the acidic workup.

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 3-Chloro-4-fluorobenzoic acid | Pyrrolidine, K2CO3 | 4-(Pyrrolidin-1-yl)-3-fluorobenzoic acid | 80-90% |

| 2 | 4-(Pyrrolidin-1-yl)-3-fluorobenzoic acid | Pyrrolidine, HATU, DIPEA | (4-(Pyrrolidin-1-yl)-3-fluorophenyl)(pyrrolidin-1-yl)methanone | 75-85% |

| 3 | 1-Bromo-2-fluoro-4-(pyrrolidine-1-carbonyl)benzene | n-BuLi, Triisopropyl borate | This compound | 60-75% |

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The presented route, starting from 3-chloro-4-fluorobenzoic acid, offers a reliable and scalable method for obtaining this valuable building block. The strategic use of nucleophilic aromatic substitution, robust amidation chemistry, and low-temperature organometallic transformations ensures high yields and purity of the final product. Mastery of these techniques is essential for researchers and scientists engaged in the synthesis of novel chemical entities for drug discovery and development. The availability of this and similar substituted phenylboronic acids is critical for the continued application of powerful synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction in the creation of new medicines.[8][11]

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 11. youtube.com [youtube.com]

3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid physical properties

An In-Depth Technical Guide to 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a specialized arylboronic acid that has emerged as a significant building block in medicinal chemistry and organic synthesis. Its unique trifunctional structure—featuring a boronic acid, a fluoro group, and a pyrrolidine amide—provides a powerful tool for researchers to construct complex molecular architectures with precision. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of crucial carbon-carbon bonds.

The strategic placement of a fluorine atom and a pyrrolidinylcarbonyl group on the phenyl ring imparts distinct properties that are highly sought after in drug discovery. Fluorine substitution is known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Concurrently, the amide linkage to the pyrrolidine ring influences solubility, steric profile, and potential hydrogen bonding interactions. This guide offers a comprehensive overview of the core physical properties, reactivity, and handling of this compound, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Core Physical and Chemical Properties

The fundamental properties of a reagent are critical for experimental design, dictating choices in solvents, reaction conditions, and purification strategies. The key physical and chemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 874289-09-5 | [1][2] |

| Molecular Formula | C₁₁H₁₃BFNO₃ | [1] |

| Molecular Weight | 237.04 g/mol | [3][4] |

| Melting Point | 107-109 °C | [4] |

| Boiling Point | 457.7 °C (Predicted) | [4] |

| Appearance | Off-white to white solid | Inferred from typical boronic acids |

| Purity | Typically ≥97% | [5][6] |

| Storage Temperature | 2-8 °C | [4] |

Structural Elucidation and Molecular Geometry

The compound's structure is central to its reactivity. The phenylboronic acid provides the reactive site for cross-coupling, while the substituents modulate its electronic and steric nature.

Caption: 2D structure of this compound.

Solubility and Stability Profile

Solubility: While specific quantitative solubility data is not broadly published, inferences can be drawn from related structures. Phenylboronic acids exhibit varied solubility. The presence of the polar pyrrolidinylcarbonyl group likely enhances solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF) compared to unsubstituted phenylboronic acid.[7][8] It is expected to have moderate to low solubility in nonpolar solvents like hexanes and very low solubility in water.

Stability and Storage: Boronic acids are known to be sensitive to air and moisture, which can lead to decomposition or the formation of boroxines (cyclic anhydrides). The product is chemically stable under standard ambient conditions (room temperature) but should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to maintain its integrity.[9][10] For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.[4]

Key Applications in Synthesis: The Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for its reliability in forming C(sp²)–C(sp²) bonds.[11][12]

Mechanism and Causality: The reaction involves the coupling of an organoboron compound (the phenylboronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. The fluoro and amide substituents on the boronic acid play crucial roles:

-

Fluorine: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the phenyl ring, potentially affecting the rate and efficiency of the transmetalation step in the catalytic cycle.[11][12]

-

Pyrrolidinylcarbonyl Group: This bulky amide group introduces significant steric hindrance, which can influence the regioselectivity of the coupling.[7] It also modifies the compound's solubility, allowing for a broader choice of reaction solvents.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage Protocols

Working with any chemical reagent requires adherence to strict safety protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available in the search results, guidelines can be established from the SDS of structurally similar compounds like phenylboronic acid and other substituted arylboronic acids.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses.[9][10]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[13]

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[9][10]

Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][14]

-

Avoid dust formation.[10]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][13]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

If on Skin: Wash off immediately with plenty of soap and water.[13][14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[14]

-

If Swallowed: Rinse mouth with water. Call a poison control center or doctor if you feel unwell.[10][13]

Storage:

-

It is recommended to store under an inert atmosphere (e.g., argon) to prevent degradation.[10]

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, generalized workflow for using an arylboronic acid in a cross-coupling reaction. Note: This is a representative procedure. Reaction conditions, including catalyst, base, solvent, and temperature, must be optimized for specific substrates.

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equivalents).

-

Add the aryl halide (Ar-X, 1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

-

Solvent Addition:

-

Add the degassed solvent (e.g., a mixture of Toluene and Water, 4:1) via syringe. The choice of solvent is critical and depends on the solubility of the reactants.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Conclusion

This compound stands out as a highly functionalized and valuable reagent for synthetic chemists. Its physical properties—moderate stability, predictable reactivity, and tailored solubility—make it a reliable component in the synthesis of complex molecules. The strategic incorporation of fluorine and an amide moiety provides a sophisticated tool for modulating the pharmacokinetic and pharmacodynamic properties of target compounds, cementing its role in the advanced stages of drug discovery and development. A thorough understanding of its physical properties and handling requirements is paramount to leveraging its full synthetic potential.

References

-

Pharmaffiliates. This compound. [Link]

-

National Center for Biotechnology Information. "(S)-4-(3-Fluoro-1-pyrrolidinyl)phenylboronic Acid." PubChem Compound Database. [Link]

-

Chemcd. This compound(874289-09-5). [Link]

-

Xidiandath. This compound. [Link]

-

National Center for Biotechnology Information. "3-(Pyrrolidino)phenylboronic acid." PubChem Compound Database. [Link]

-

University of Regensburg. Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. [Link]

-

Amerigo Scientific. This compound ,98%. [Link]

-

CP Lab Safety. This compound, 98% Purity, C11H13BFNO3, 10 grams. [Link]

-

National Center for Biotechnology Information. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

-

ResearchGate. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

Sources

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. (3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound - 有机金属试剂 - 西典实验 [seedior.com]

- 5. This compound ,98% - Amerigo Scientific [amerigoscientific.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. keyorganics.net [keyorganics.net]

IUPAC name for (3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid

An In-Depth Technical Guide to (3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Abstract

(3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid (CAS No: 874289-09-5) is a highly functionalized synthetic building block of significant interest to the pharmaceutical and materials science industries.[1][2] Its unique trifunctional architecture, comprising a boronic acid moiety, a fluorine substituent, and a pyrrolidinyl-amide group, makes it an exceptionally versatile reagent. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic strategy, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss the strategic importance of its structural components in the context of modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

Compound Identification and Physicochemical Properties

The formal IUPAC name for the topic compound is (3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid . It is a specialized arylboronic acid derivative valued for its role as a coupling partner in the synthesis of complex organic molecules.[3] The key physicochemical data are summarized below.

| Property | Value | Source |

| IUPAC Name | (3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid | Internal |

| CAS Number | 874289-09-5 | [1][2][4] |

| Molecular Formula | C₁₁H₁₃BFNO₃ | [2] |

| Molecular Weight | 237.04 g/mol | [2] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Intended Use | For laboratory research purposes only | [4] |

Strategic Importance in Chemical Synthesis

The value of this reagent is derived from the specific contribution of each of its functional components:

-

Boronic Acid Group: This moiety is the reactive handle for the Suzuki-Miyaura reaction, one of the most powerful and widely used methods for constructing carbon-carbon bonds.[5][6]

-

Fluorine Substituent: The presence of a fluorine atom can significantly alter the electronic properties of the aromatic ring. In medicinal chemistry, strategic fluorination is a common tactic to enhance metabolic stability, improve bioavailability, and modulate the pKa of nearby functional groups, thereby improving a drug candidate's pharmacokinetic profile.[3]

-

Pyrrolidine-1-carbonyl Group: The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and approved drugs.[7] Its inclusion in this building block allows for the direct incorporation of this valuable motif. The amide linker provides steric and electronic influence and can act as a hydrogen bond acceptor, potentially influencing molecular interactions with biological targets.

Synthesis Pathway: A General Approach

While the specific proprietary synthesis route may vary by manufacturer, a general and chemically sound approach to arylboronic acids involves a palladium-catalyzed borylation of an appropriate aryl halide. This process, known as the Miyaura borylation, provides a direct and efficient route to the boronic acid or its corresponding ester.

The logical workflow for such a synthesis is outlined below.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center (Ar¹ and Ar²) couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.

Field-Proven Experimental Protocol

The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling.

Objective: To couple (3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid with a generic aryl bromide (e.g., 4-bromoanisole).

Materials:

-

(3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent System (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), (3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid (1.2 eq), and the base (2.0 eq).

-

System Purge: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02-0.05 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water) via syringe. The system must be degassed beforehand by bubbling inert gas through it for at least 20 minutes to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed. Some modern precatalysts can enable reactions at room temperature, which is especially useful for unstable boronic acids. [5]6. Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

Proper handling of boronic acids is essential for laboratory safety. The following guidelines are based on safety data for structurally similar compounds.

| Hazard Category | Description & Precautionary Measures |

| GHS Classification | May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [8] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or chemical fume hood. [8][9] |

| First Aid Measures | Skin Contact: Wash with plenty of soap and water. [8]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. [9]Inhalation: Move person to fresh air. [8]Seek medical advice if irritation persists. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Some boronic acids are sensitive to air and moisture; storage under an inert atmosphere (e.g., Argon) is recommended. [9] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. [9] |

Conclusion

(3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a sophisticated and valuable reagent for synthetic chemists. Its well-defined structure allows for the predictable and efficient introduction of a fluorinated phenyl-pyrrolidinyl-amide moiety into complex molecular architectures. A thorough understanding of its properties and the mechanics of the Suzuki-Miyaura reaction, as detailed in this guide, empowers researchers to effectively utilize this building block in the development of novel pharmaceuticals and advanced materials.

References

- Benchchem. (n.d.). 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1.

-

National Center for Biotechnology Information. (n.d.). (S)-4-(3-Fluoro-1-pyrrolidinyl)phenylboronic Acid. PubChem. Retrieved from [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid. Retrieved from [Link]

-

da Silva, F. C., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(10), 1285. Retrieved from [Link]

-

Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

-

Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4833. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. nbinno.com [nbinno.com]

- 4. (3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid [cymitquimica.com]

- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is a specialized boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a fluorine atom, a pyrrolidine-1-carbonyl group, and a boronic acid moiety, confer specific chemical properties that make it a valuable building block in the development of novel therapeutics. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common scaffold in many FDA-approved drugs, highlighting its importance in pharmaceutical sciences.[1][2] This guide provides a comprehensive overview of the compound's molecular characteristics, synthesis, and applications, with a focus on its utility in drug discovery.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development.

Molecular Weight and Formula

The molecular formula of this compound is C11H13BFNO3.[3] Its molecular weight is approximately 237.04 g/mol .[3][4] Minor variations in the reported molecular weight, such as 237.03522 g/mol , are due to differences in the calculation of isotopic masses.[5]

Structural Features and Their Implications

The structure of this compound is characterized by three key functional groups attached to a central phenyl ring:

-

Boronic Acid Group (-B(OH)2): This functional group is the cornerstone of the compound's utility in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The electrophilicity of the boron atom is critical for the transmetalation step in the catalytic cycle.

-

Fluorine Atom (-F): The presence of a fluorine atom at the 3-position significantly influences the electronic properties of the phenyl ring. As a highly electronegative atom, it acts as an inductive electron-withdrawing group. This can modulate the reactivity of the boronic acid and introduce favorable properties in a drug candidate, such as altered metabolic stability and binding affinity.[6]

-

Pyrrolidine-1-carbonyl Group: This bulky amide group at the 4-position introduces both steric and electronic effects. The pyrrolidine ring is a prevalent motif in medicinal chemistry, often contributing to improved solubility and favorable interactions with biological targets.[1][2][7] The amide itself is a moderately electron-withdrawing group.

A summary of the key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 874289-09-5 | [3][5][8][9] |

| Molecular Formula | C11H13BFNO3 | [3][5] |

| Molecular Weight | ~237.04 g/mol | [3][4] |

| Melting Point | 107-109°C | [4] |

| Boiling Point | 457.7°C | [4] |

| Flash Point | 230.6°C | [4] |

| Storage Temperature | 2-8°C | [4] |

| Purity | Typically ≥97% | [9] |

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves a multi-step process. While specific proprietary synthesis routes may vary between suppliers, a general retrosynthetic approach can be conceptualized.

Caption: Retrosynthetic analysis of this compound.

The primary application of this compound lies in its reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures prevalent in many drug molecules.

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling Reaction

This protocol provides a general framework. Optimization of the catalyst, base, and solvent is often necessary for specific substrates.

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (4:1).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120°C. Monitor the reaction progress by an appropriate technique, such as TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly relevant building block in the design of new therapeutic agents.

Role as a Synthetic Intermediate

Its primary role is as a key intermediate in the synthesis of complex organic molecules. The ability to introduce the substituted phenyl ring into a target molecule via a robust and high-yielding Suzuki coupling is invaluable for medicinal chemists. The pyrrolidine moiety is a common feature in a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, and central nervous system activity.[2]

Potential for Boron-Containing Drugs

Beyond its use in coupling reactions, the boronic acid functional group itself has emerged as a key pharmacophore in a number of approved drugs. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, a property that has been exploited in the design of enzyme inhibitors.[10] While this specific compound is primarily used as a building block, its inherent boronic acid moiety suggests potential for direct incorporation into boron-based drug candidates.

Conclusion

This compound is a sophisticated and highly useful chemical entity for researchers in organic synthesis and drug discovery. Its well-defined molecular weight and structure, combined with its reactivity in powerful cross-coupling reactions, make it a valuable tool for the construction of novel molecular architectures. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in the development of the next generation of therapeutics.

References

-

Pharmaffiliates. This compound. [Link]

-

PubChem. (S)-4-(3-Fluoro-1-pyrrolidinyl)phenylboronic Acid. [Link]

-

Chemcd. This compound(874289-09-5). [Link]

-

Xidiian. This compound. [Link]

-

PubChem. 3-(Pyrrolidino)phenylboronic acid. [Link]

-

Amerigo Scientific. This compound ,98%. [Link]

-

National Center for Biotechnology Information. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

-

IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Laibo Chem. This compound , Package: 5g. [Link]

-

National Center for Biotechnology Information. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound - 有机金属试剂 - 西典实验 [seedior.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. (3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid [cymitquimica.com]

- 9. This compound(874289-09-5 ), Pure Chemistry Scientific Inc. _Sell Information_Chemical Cloud Database [chemcd.com]

- 10. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]

Storage and handling of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid

An In-depth Technical Guide on the Storage and Handling of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper storage and handling of this compound (CAS No: 874289-09-5). Adherence to these protocols is essential to ensure reagent integrity, experimental reproducibility, and personnel safety.

Compound Profile and Significance

This compound is a specialized organoboron compound. Like other boronic acids, it is a cornerstone in modern organic synthesis, primarily utilized as a key building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The specific arrangement of the fluoro, pyrrolidine, and carbonyl groups on the phenylboronic acid scaffold offers unique electronic and steric properties, making it a valuable reagent for constructing complex molecules in medicinal chemistry. However, the boronic acid functional group, R-B(OH)₂, is inherently sensitive and requires careful management to prevent degradation.[3]

Table 1: Physicochemical Properties

| Property | Data |

| CAS Number | 874289-09-5[4][5][6][7] |

| Molecular Formula | C₁₁H₁₃BFNO₃[4][5] |

| Molecular Weight | 237.04 g/mol [4][5] |

| Appearance | Off-white to white solid |

| Purity | Typically ≥97-98%[6][7][8] |

| Storage Temperature | 2-8°C[4][9] |